1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine
Overview
Description
“1-{[5-(3-Fluorophenyl)thiophen-2-yl]methyl}piperazine” is a chemical compound with the CAS Number: 1049872-87-8 . It has a molecular weight of 276.38 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “this compound”, has been a subject of research. Recent methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C15H17FN2S/c16-13-3-1-2-12 (10-13)15-5-4-14 (19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2 .Scientific Research Applications
Synthesis and Medicinal Chemistry
Piperazine and its derivatives play a crucial role in medicinal chemistry due to their versatile biological activities. For example, the synthesis and docking studies of piperazine-1-yl-1H-indazole derivatives, which are structurally related to the compound , highlight the importance of these compounds in drug development. These derivatives are synthesized efficiently and characterized by spectral analysis, with further exploration into their docking studies, showcasing their potential in medicinal applications (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).
Biological Evaluation and Drug Design
The exploration of piperazine derivatives extends to their biological evaluation, where novel compounds are synthesized and assessed for their bioactivity. For instance, the synthesis of cinnamide derivatives and their evaluation for anti-ischemic activity demonstrate the therapeutic potential of these molecules. The study reveals that certain derivatives display effective activities against neurotoxicity induced by glutamine in PC12 cells, highlighting their potential as neuroprotective agents (Jian-gang Zhong et al., 2018).
Pharmacological Applications
Piperazine derivatives also find applications in pharmacology, where they are evaluated for their antimicrobial and antitumor activities. A study on the synthesis and in vitro antimicrobial studies of medicinally important novel N-alkyl and N-sulfonyl derivatives of 1-[bis(4-fluorophenyl)-methyl]piperazine underscores the potential of these compounds to act against various bacterial strains, thereby showcasing their significance in antimicrobial drug discovery (J. Narendra Sharath Chandra et al., 2006).
Mechanism of Action
Target of Action
The compound contains a thiophene and a piperazine moiety, which are common in many bioactive molecules. For instance, indole derivatives, which are structurally similar to thiophene, have been found to bind with high affinity to multiple receptors . .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound affects. Indole derivatives, for example, have shown a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and others .
Properties
IUPAC Name |
1-[[5-(3-fluorophenyl)thiophen-2-yl]methyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2S/c16-13-3-1-2-12(10-13)15-5-4-14(19-15)11-18-8-6-17-7-9-18/h1-5,10,17H,6-9,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBPPEKAUGDVWRK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(S2)C3=CC(=CC=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801212632 | |
Record name | Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049872-87-8 | |
Record name | Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1049872-87-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperazine, 1-[[5-(3-fluorophenyl)-2-thienyl]methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801212632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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